

Application Notes and Protocols for ML315 in Kinase Activity Assays

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Compound of Interest

Compound Name: ML 315 hydrochloride

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Introduction

ML315 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) and Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) families.^[1] As a valuable chemical probe, ML315 enables the investigation of the physiological and pathological roles of these kinases, which are implicated in processes such as mRNA splicing, cell cycle regulation, and neurodevelopment.^{[1][2]} These application notes provide detailed protocols for utilizing ML315 in biochemical kinase activity assays to determine its inhibitory potency and characterize its effects on target kinases.

Mechanism of Action

ML315 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases and preventing the transfer of a phosphate group from ATP to their substrates.^[3] This inhibition of kinase activity disrupts downstream signaling pathways. The primary targets of ML315 are members of the CLK and DYRK families.^[1]

Data Presentation

The inhibitory activity of ML315 against various kinases is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase Target	ML315 IC50 (nM)	Reference
CLK1	68	[1][4]
CLK2	231	[1][4]
CLK3	>10,000	[4]
CLK4	68	[1][4]
DYRK1A	282	[1][4]
DYRK1B	1156	[4]

A kinome scan of 442 kinases revealed that ML315 is highly selective for the CLK and DYRK families.[1][5] One notable off-target with significant inhibition was Protein Kinase C Epsilon (PRKCE).[4][5]

Experimental Protocols

Two common and robust methods for determining the in vitro kinase activity and the inhibitory potential of compounds like ML315 are the ADP-Glo™ Kinase Assay and radiometric assays.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes the determination of ML315's IC50 value against a target kinase (e.g., CLK2) using the ADP-Glo™ luminescent assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human CLK2 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ML315
- ADP-Glo™ Kinase Assay Kit (Promega)

- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- DMSO
- White, opaque 384-well assay plates

Procedure:

- Compound Preparation:
 - Prepare a stock solution of ML315 in 100% DMSO (e.g., 10 mM).
 - Create a serial dilution of ML315 in kinase buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 μM. Also, prepare a vehicle control with the same final DMSO concentration.
- Kinase Reaction Setup:
 - Add 2.5 μL of the serially diluted ML315 or vehicle control to the wells of a 384-well plate.
 - Add 5 μL of a solution containing the CLK2 enzyme and MBP substrate in kinase buffer to each well. The optimal concentrations of enzyme and substrate should be empirically determined.
 - Initiate the kinase reaction by adding 2.5 μL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its K_m for the kinase.
 - Incubate the plate at room temperature for 60 minutes.
- ADP-Glo™ Assay:
 - Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.

- Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Plot the luminescence signal against the logarithm of the ML315 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol is based on the method used in the original characterization of ML315 and measures the incorporation of a radiolabeled phosphate from [γ -³³P]-ATP into a substrate.

Materials:

- Recombinant human CLK2 or DYRK1A enzyme
- Appropriate substrate (e.g., Myelin Basic Protein for CLK2)
- ML315
- [γ -³³P]-ATP
- Kinase Reaction Buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β -glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl₂, 0.05 mM DTT)[6]
- Non-radiolabeled ATP
- DMSO

- Filter plates (e.g., phosphocellulose)
- Scintillation fluid
- Scintillation counter

Procedure:

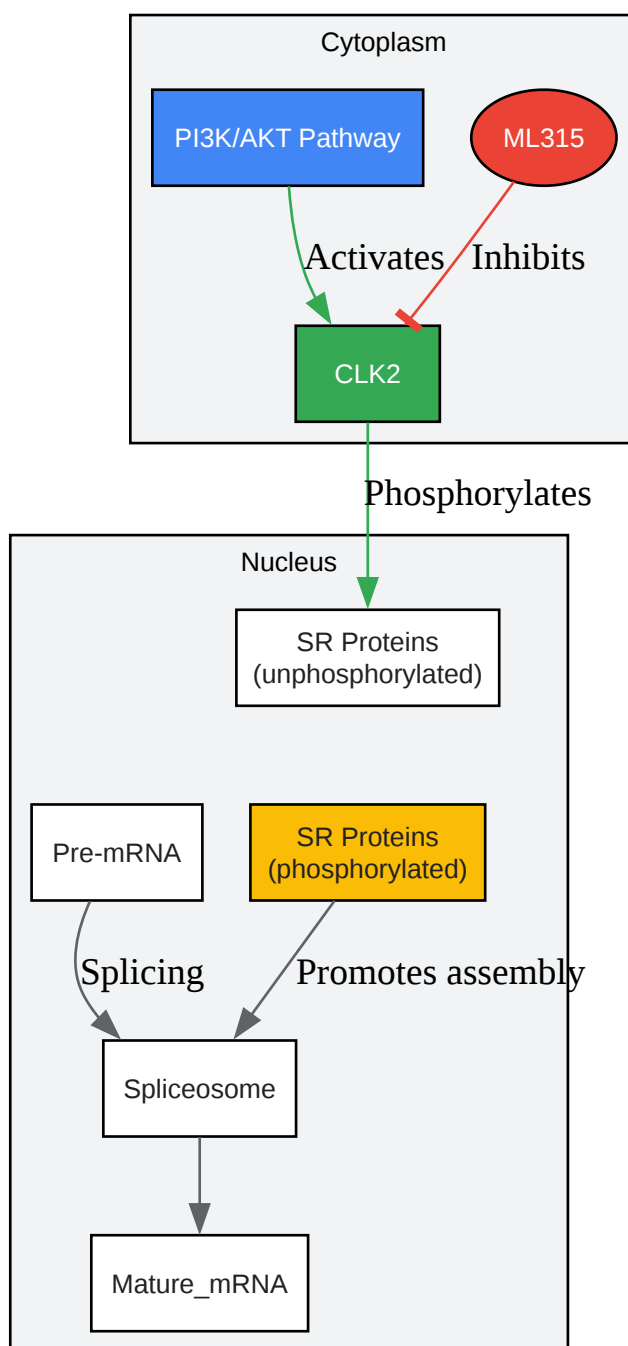
- Compound Preparation:
 - Prepare a serial dilution of ML315 in the kinase reaction buffer as described in Protocol 1.
- Kinase Reaction:
 - In a reaction tube or plate, combine the kinase, substrate, and diluted ML315 or vehicle control.
 - Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ - ^{33}P]-ATP. The final ATP concentration should be at or near the K_m for the kinase.
 - Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction and Filtration:
 - Spot the reaction mixture onto the filter paper of the filter plate. The substrate will bind to the filter paper.
 - Wash the filters extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ - ^{33}P]-ATP.
- Detection:
 - Dry the filter paper.
 - Add scintillation fluid to each filter.
 - Measure the radioactivity using a scintillation counter.

- Data Analysis:
 - The amount of radioactivity is directly proportional to the kinase activity.
 - Plot the counts per minute (CPM) against the logarithm of the ML315 concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

CLK2 Signaling Pathway

CLK2 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation is crucial for the assembly of the spliceosome.[3] Dysregulation of CLK2 has been implicated in various diseases, including cancer, where it can influence the alternative splicing of genes involved in cell growth and survival.[2] CLK2 activity can be modulated by upstream signaling pathways such as the PI3K/AKT pathway.[7]

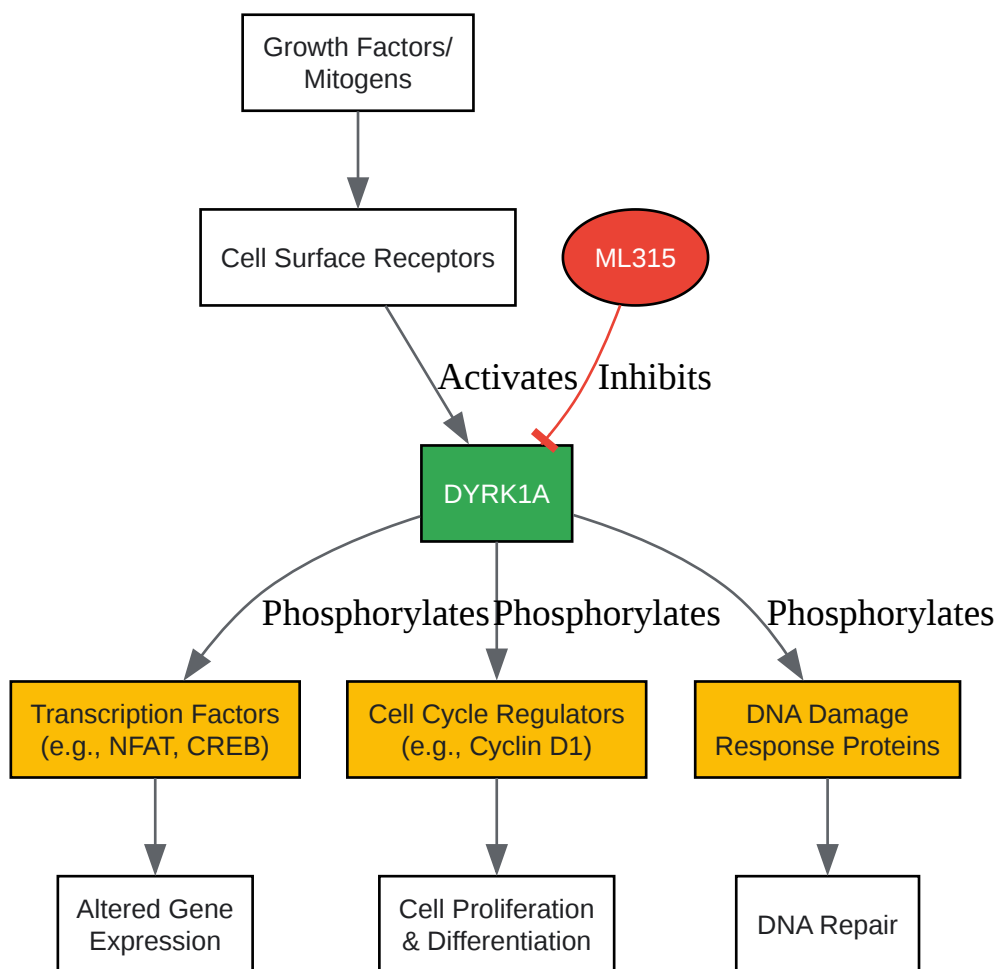


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Caption: CLK2-mediated regulation of pre-mRNA splicing.

DYRK1A Signaling Pathway

DYRK1A is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, neuronal development, and the DNA damage response.[8][9] It phosphorylates a wide range of substrates, including transcription factors and cell cycle regulators. Overexpression of DYRK1A is associated with Down syndrome.[9]

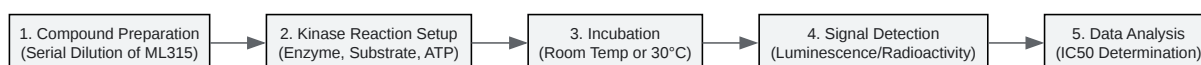


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Caption: Overview of DYRK1A signaling pathways.

Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for assessing the inhibitory activity of a compound like ML315 against a target kinase involves several key steps, from initial compound handling to final data analysis.



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Caption: General workflow for a kinase inhibition assay.

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